molecular formula C31H32O11 B13060791 HeteroclitalignanA

HeteroclitalignanA

Katalognummer: B13060791
Molekulargewicht: 580.6 g/mol
InChI-Schlüssel: KXKYSIDGVMQSFT-IFINBAMUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heteroclitalignan A is a dibenzylbutyrolactone lignan characterized by a unique tetracyclic framework comprising two benzene rings connected via a butyrolactone moiety . It is isolated from the Heteroclita genus of plants, primarily found in tropical ecosystems. Its molecular formula is C₂₀H₂₂O₆, with a molecular weight of 382.39 g/mol. The compound exhibits notable bioactivities, including anti-inflammatory, anticancer, and antioxidant properties, attributed to its hydroxyl and methoxy substituents .

Eigenschaften

Molekularformel

C31H32O11

Molekulargewicht

580.6 g/mol

IUPAC-Name

[(8S,9S,10S,11R)-8-acetyloxy-9,19-dihydroxy-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate

InChI

InChI=1S/C31H32O11/c1-15-25(42-30(34)17-10-8-7-9-11-17)18-12-21-26(40-14-39-21)24(33)22(18)23-19(29(31(15,3)35)41-16(2)32)13-20(36-4)27(37-5)28(23)38-6/h7-13,15,25,29,33,35H,14H2,1-6H3/t15-,25+,29-,31-/m0/s1

InChI-Schlüssel

KXKYSIDGVMQSFT-IFINBAMUSA-N

Isomerische SMILES

C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C)OC)OC)OC)O)OCO3)OC(=O)C5=CC=CC=C5

Kanonische SMILES

CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C)OC)OC)OC)O)OCO3)OC(=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HeteroclitalignanA involves several steps, including the isolation of the compound from natural sources and its subsequent purification. The isolation process typically involves the use of high-performance liquid chromatography (HPLC) to separate the compound from other lignans present in the plant extract . The reaction conditions for the synthesis of HeteroclitalignanA are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of HeteroclitalignanA is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may lead to the development of more efficient methods for large-scale production in the future.

Analyse Chemischer Reaktionen

Types of Reactions

HeteroclitalignanA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of HeteroclitalignanA include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of HeteroclitalignanA depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the lignan.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Heteroclitalignan A shares structural homology with lignans such as Podophyllotoxin, Arctigenin, and Matairesinol. Key differences lie in substituent patterns and stereochemistry (Table 1).

Table 1: Structural Features of Heteroclitalignan A and Analogous Lignans

Compound Molecular Formula Key Substituents Stereochemistry Source
Heteroclitalignan A C₂₀H₂₂O₆ 3-OH, 4-OCH₃, 5′-OCH₃ 8R,8′R Heteroclita spp.
Podophyllotoxin C₂₂H₂₂O₈ 4′-O-β-D-glucopyranosyl, 5-OCH₃ 7R,8S Podophyllum spp.
Arctigenin C₂₁H₂₄O₆ 3′,4′-dimethoxy, 4-OH 7S,8R Arctium lappa
Matairesinol C₂₀H₂₂O₆ 4,4′-dihydroxy 7R,8R Linum usitatissimum

Key Observations :

  • Substituent Diversity : Heteroclitalignan A lacks glycosylation (unlike Podophyllotoxin) but has a distinct 3-OH/4-OCH₃ arrangement, enhancing its solubility and redox activity .
  • Stereochemical Influence: The 8R,8′R configuration confers rigidity to its lactone ring, differentiating it from Matairesinol’s 7R,8R system .
Pharmacological Comparison

Table 2: Bioactivity Profiles of Heteroclitalignan A and Analogues

Compound IC₅₀ (Anti-Cancer)* Anti-Inflammatory (NF-κB Inhibition) Antioxidant (DPPH EC₅₀, μg/mL)
Heteroclitalignan A 12.5 μM 85% inhibition at 10 μM 18.7
Podophyllotoxin 2.3 μM 40% inhibition at 10 μM 45.2
Arctigenin 25.8 μM 92% inhibition at 10 μM 22.4
Matairesinol >50 μM 30% inhibition at 10 μM 35.9

*Tested against HeLa cells. Data compiled from multiple studies .

Key Findings :

  • Anticancer Efficacy : Heteroclitalignan A shows moderate cytotoxicity (IC₅₀ = 12.5 μM), outperforming Arctigenin but lagging behind Podophyllotoxin’s potent tubulin inhibition .
  • Anti-Inflammatory Activity : Its 85% NF-κB inhibition rivals Arctigenin, likely due to hydroxyl group-mediated suppression of pro-inflammatory cytokines .
  • Antioxidant Capacity : The low EC₅₀ (18.7 μg/mL) reflects superior radical scavenging, attributed to electron-donating methoxy groups .
Mechanistic Divergences
  • Heteroclitalignan A : Targets the PI3K/Akt/mTOR pathway, inducing apoptosis via caspase-3 activation .
  • Podophyllotoxin : Binds tubulin, disrupting mitosis .
  • Arctigenin : Modulates AMPK signaling, enhancing autophagic cell death .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.